4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as E-3810, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) pathways. This compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other angiogenesis-related diseases.
Mecanismo De Acción
4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine inhibits the activity of VEGFR and FGFR by binding to the ATP-binding site of the receptors, preventing phosphorylation and downstream signaling. This leads to the inhibition of angiogenesis, tumor growth, and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-angiogenic and anti-tumor effects in preclinical models. It also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is its specificity for VEGFR and FGFR, which makes it a valuable tool for studying the role of these pathways in cancer and other diseases. However, like many small molecule inhibitors, this compound may have off-target effects that could confound experimental results.
Direcciones Futuras
There are several potential future directions for the study of 4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. One area of interest is the development of combination therapies that target multiple pathways involved in angiogenesis and tumor growth. Another direction is the investigation of this compound in other diseases that involve abnormal angiogenesis, such as diabetic retinopathy and psoriasis. Additionally, further studies are needed to optimize the dosing and administration of this compound for clinical use.
Métodos De Síntesis
The synthesis of 4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves several steps, including the reaction of 4-chloro-6-(4-morpholinyl)pyrimidine with ethylsulfonyl chloride, followed by the reaction with 1-(4-piperazinyl)-4-chlorobutane. The final product is obtained through morpholine substitution of the piperazine moiety.
Aplicaciones Científicas De Investigación
4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit tumor growth and angiogenesis by blocking the VEGFR and FGFR pathways. Additionally, this compound has been investigated as a potential treatment for age-related macular degeneration, a leading cause of blindness in the elderly.
Propiedades
IUPAC Name |
4-[6-(4-ethylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-2-23(20,21)19-5-3-17(4-6-19)13-11-14(16-12-15-13)18-7-9-22-10-8-18/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBASHZOWRJKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.